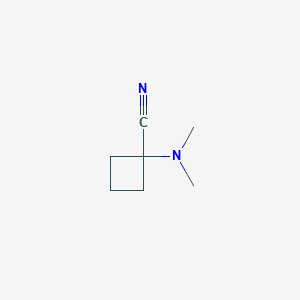
1-(Dimethylamino)cyclobutanecarbonitrile
概述
描述
1-Dimethylamino-cyclobutanecarbonitrile is an organic compound with the molecular formula C7H12N2 It is a derivative of cyclobutanecarbonitrile, where a dimethylamino group is attached to the cyclobutane ring
准备方法
1-Dimethylamino-cyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with dimethylamine hydrochloride and potassium cyanide. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions . Another method involves the reduction of the corresponding nitrile using lithium aluminium tetrahydride in tetrahydrofuran at 40-50°C for one hour .
化学反应分析
1-Dimethylamino-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
科学研究应用
1-Dimethylamino-cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Dimethylamino-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
相似化合物的比较
1-Dimethylamino-cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: The parent compound without the dimethylamino group.
1-Dimethylamino-cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a four-membered ring.
1-Dimethylamino-cyclohexanecarbonitrile:
生物活性
1-(Dimethylamino)cyclobutanecarbonitrile, also known by its IUPAC name 1-(dimethylamino)cyclobutane-1-carbonitrile, is an organic compound with the molecular formula CHN. This compound has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, comparative studies, and relevant research findings.
Overview of the Compound
- Molecular Formula : CHN
- CAS Number : 176445-74-2
- Structure : The compound features a cyclobutane ring substituted with a dimethylamino group and a carbonitrile functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Metabolic Transformations : The nitrile group may undergo metabolic conversion to yield active metabolites that can exert biological effects.
Biological Activities
This compound has been studied for various biological activities, including:
- Antagonistic Effects : Preliminary studies indicate potential antagonistic effects on glycine transporters (GlyT1), which are implicated in several neuropsychiatric disorders such as schizophrenia and depression .
- Neuropharmacological Properties : Research suggests that compounds similar to this compound may exhibit neuropharmacological effects, potentially aiding in the treatment of cognitive dysfunctions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cyclobutanecarbonitrile | Parent Compound | Baseline for comparison |
| 1-Dimethylamino-cyclopentanecarbonitrile | Five-membered Ring | Similar neuropharmacological effects |
| 1-Dimethylamino-cyclohexanecarbonitrile | Six-membered Ring | Broader spectrum of biological activities |
Study on GlyT1 Inhibition
A significant study investigated the inhibition of GlyT1 by derivatives of this compound. The IC values for various analogs were evaluated, showing promising results for potential therapeutic applications in treating cognitive disorders.
- Example Results :
- Compound A : IC = 0.0683 μM
- Compound B : IC = 0.045 μM (more potent than the parent compound)
These findings suggest that modifications of the cyclobutane framework can enhance biological activity .
Pharmacological Profiles
Further pharmacological profiling revealed that the compound exhibits a unique interaction profile with neurotransmitter receptors, which could be leveraged for developing new treatments for neurological conditions.
属性
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEAKIPYKTYAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














